molecular formula C22H14BrN B11709331 9-bromo-7-phenyl-7H-benzo[c]carbazole

9-bromo-7-phenyl-7H-benzo[c]carbazole

Katalognummer: B11709331
Molekulargewicht: 372.3 g/mol
InChI-Schlüssel: SCFYLUFGTCXFSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-bromo-7-phenyl-7H-benzo[c]carbazole is a chemical compound with the molecular formula C22H14BrN and a molecular weight of 372.26 g/mol . It is a derivative of benzo[c]carbazole, characterized by the presence of a bromine atom at the 9th position and a phenyl group at the 7th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-7-phenyl-7H-benzo[c]carbazole typically involves the bromination of 7-phenyl-7H-benzo[c]carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform . The reaction conditions usually require a temperature range of 0-25°C and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

9-bromo-7-phenyl-7H-benzo[c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended aromatic systems .

Wirkmechanismus

The mechanism of action of 9-bromo-7-phenyl-7H-benzo[c]carbazole depends on its application. In organic electronics, its electronic properties, such as charge transport and light emission, are crucial. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets vary depending on the specific application and the structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-bromo-7-phenyl-7H-benzo[c]carbazole is unique due to the combined presence of the bromine atom and the phenyl group, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and reactivity .

Eigenschaften

Molekularformel

C22H14BrN

Molekulargewicht

372.3 g/mol

IUPAC-Name

9-bromo-7-phenylbenzo[c]carbazole

InChI

InChI=1S/C22H14BrN/c23-16-11-12-19-21(14-16)24(17-7-2-1-3-8-17)20-13-10-15-6-4-5-9-18(15)22(19)20/h1-14H

InChI-Schlüssel

SCFYLUFGTCXFSI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=C(C4=C2C=C(C=C4)Br)C5=CC=CC=C5C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.